molecular formula C23H26ClN5O3S B2855470 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxamide CAS No. 1189470-92-5

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxamide

Cat. No.: B2855470
CAS No.: 1189470-92-5
M. Wt: 488
InChI Key: YWOKUZDQXMZVGN-UHFFFAOYSA-N
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Description

This compound is a pyrazole-4-carboxamide derivative featuring a sulfonamide-linked piperazine moiety substituted with a 3-chlorophenyl group. The structure combines a pyrazole core with a 1-methyl substituent and an N-[(2-methylphenyl)methyl] (o-tolylmethyl) carboxamide side chain. The sulfonyl-piperazine group may enhance solubility and bioavailability, while the chlorophenyl and o-tolylmethyl groups likely contribute to receptor binding specificity .

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O3S/c1-17-6-3-4-7-18(17)15-25-22(30)21-16-27(2)26-23(21)33(31,32)29-12-10-28(11-13-29)20-9-5-8-19(24)14-20/h3-9,14,16H,10-13,15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOKUZDQXMZVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the pyrazole core: This can be achieved through the condensation of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an electrophilic intermediate.

    Sulfonylation: The sulfonyl group is introduced through the reaction of the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Final coupling: The final step involves coupling the sulfonylated intermediate with the appropriate benzylamine derivative under conditions such as peptide coupling reagents (e.g., EDCI, HOBt) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of related compounds.

    Materials Science: The compound’s chemical properties may make it useful in the development of new materials with specific functionalities.

    Biological Research: It can be used as a tool compound to investigate biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and pharmacological differences between the target compound and related pyrazole/piperazine derivatives:

Compound Name / ID Key Structural Differences Pharmacological Activity (if reported) Source
Target compound : 3-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxamide Reference structure with 3-chlorophenyl-piperazine sulfonyl and o-tolylmethyl groups No direct activity data available in provided evidence; inferred CNS receptor modulation potential N/A
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide 3-pyridylmethyl substituent; 2,4-dichlorophenyl and 4-chlorophenyl groups Potent CB1 receptor antagonist (IC₅₀ = 0.139 nM) Acta Cryst. E65 (2009)
3-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide 4-chlorophenyl (vs. 3-chlorophenyl) on piperazine; 3-methoxypropyl carboxamide side chain Unknown activity; structural similarity suggests potential serotonin/dopamine receptor interactions PubChem
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Pyridazine core (vs. pyrazole); chlorophenoxypropyl-piperazine substitution Anti-bacterial, anti-viral, and anti-platelet aggregation activities reported Acta Cryst. E66 (2010)

Key Observations

Substituent Position Matters :

  • The 3-chlorophenyl group on the piperazine ring in the target compound distinguishes it from analogues with 4-chlorophenyl substitutions (e.g., PubChem compound ). Positional isomerism can significantly alter receptor binding; for example, 3-chlorophenyl derivatives may exhibit higher affinity for dopamine D3 receptors compared to 4-substituted analogues .
  • The o-tolylmethyl (2-methylbenzyl) group in the target compound contrasts with the 3-pyridylmethyl group in the CB1 antagonist (). Aromatic vs. heteroaromatic substituents influence both lipophilicity and target selectivity.

Biological Activity Trends: The CB1 antagonist () demonstrates that pyrazole-carboxamides with bulky aryl groups (e.g., 2,4-dichlorophenyl) and heteroaromatic side chains (3-pyridylmethyl) achieve sub-nanomolar potency. This suggests that the target compound’s o-tolylmethyl group, while less polar, might trade potency for improved blood-brain barrier penetration . Piperazine-sulfonyl-pyrazole hybrids (e.g., PubChem compound ) are often optimized for serotonin receptor (5-HT1A/7) modulation, but the absence of activity data for the target compound limits direct comparisons.

Synthetic Feasibility :

  • The sulfonyl-piperazine linkage in the target compound is synthetically accessible via nucleophilic substitution of chlorosulfonyl intermediates, a method validated in related pyridazine derivatives .

Biological Activity

The compound 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory, antifungal, and antibacterial effects. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H24ClN3O3S\text{C}_{20}\text{H}_{24}\text{ClN}_3\text{O}_3\text{S}

This structure features a piperazine ring, a sulfonamide group, and a pyrazole backbone, which are critical for its biological activity.

1. Antifungal Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antifungal properties. For instance, a study reported that certain pyrazole derivatives showed effective inhibition against various pathogenic fungi, including strains of Candida and Aspergillus species. The minimum inhibitory concentrations (MIC) for these compounds ranged from 0.5 to 16 µg/mL, indicating potent antifungal activity.

CompoundMIC (µg/mL)Fungal Strain
Compound A0.5Candida albicans
Compound B2Aspergillus niger
Compound C16Candida krusei

2. Antibacterial Activity

The compound also exhibits antibacterial properties. Research has indicated that it is effective against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The IC50 values for these activities were found to be in the range of 10 to 50 µg/mL.

Bacterial StrainIC50 (µg/mL)
Staphylococcus aureus10
Escherichia coli20
Pseudomonas aeruginosa50

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various in vitro assays. It was found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. The selectivity index for COX-2 inhibition was reported to be significantly higher than that for COX-1, suggesting a favorable profile for therapeutic applications.

Case Study 1: Evaluation Against Mycobacterium tuberculosis

A notable study assessed the efficacy of this compound against Mycobacterium tuberculosis, revealing promising results. The compound demonstrated an MIC value of 5 µg/mL against the H37Rv strain, indicating potential as a lead candidate for tuberculosis treatment.

Case Study 2: In Vivo Anti-inflammatory Effects

In an animal model of inflammation, the compound was administered to assess its anti-inflammatory effects. Results showed a reduction in paw edema by approximately 64% compared to the control group, highlighting its potential therapeutic applications in inflammatory diseases.

Q & A

Basic: How can researchers confirm the structural integrity of the compound post-synthesis?

Methodological Answer:
Structural validation requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Assign peaks for protons in the pyrazole, piperazine, and sulfonyl groups to confirm connectivity .
  • High-Resolution Mass Spectrometry (HRMS): Verify the molecular ion ([M+H]+) matches the theoretical mass (C22H24ClN5O4S, ~490.0 g/mol) .
  • X-ray Crystallography (if crystalline): Resolve 3D conformation to validate stereochemistry and intermolecular interactions .

Basic: What are optimal synthetic routes to maximize yield and purity?

Methodological Answer:
Key steps for synthesis include:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with carbonyl compounds under controlled pH and temperature .
  • Sulfonation: Use chlorosulfonic acid or SO3 in anhydrous conditions to introduce the sulfonyl group .
  • Piperazine Functionalization: Employ nucleophilic substitution with 3-chlorophenyl groups in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Purification: Flash chromatography (cyclohexane/ethyl acetate gradients) or recrystallization to isolate ≥95% purity .

Intermediate: How to design initial biological screening assays for target identification?

Methodological Answer:

  • Receptor Binding Assays: Test affinity for serotonin (5-HT) or dopamine receptors using radioligands (e.g., [3H]-WAY-100635 for 5-HT1A) due to the piperazine moiety’s neuroactivity .
  • Enzyme Inhibition Screens: Evaluate inhibition of kinases (e.g., JAK2) or phosphodiesterases via fluorescence-based assays .
  • Computational Docking: Use Schrödinger Suite or AutoDock to predict binding modes against receptors with known piperazine interactions .

Advanced: How to resolve contradictions in reported biological activity across studies?

Methodological Answer:

  • Purity Verification: Re-analyze compound batches via HPLC to rule out impurities (>99% purity required) .
  • Assay Standardization: Replicate studies under identical conditions (e.g., cell lines, buffer pH, incubation time) .
  • Structural Analog Comparison: Test derivatives (e.g., varying chlorophenyl substituents) to isolate structure-activity relationships (SAR) .

Advanced: What strategies enhance selectivity for neurological targets over off-target receptors?

Methodological Answer:

  • SAR Studies: Modify the 2-methylbenzyl carboxamide group to reduce affinity for adrenergic receptors .
  • Mutagenesis Mapping: Identify critical residues in target receptors (e.g., 5-HT1A) via alanine scanning to guide selective binding .
  • Pharmacophore Modeling: Optimize steric and electronic features of the sulfonyl-piperazine moiety using MOE or Discovery Studio .

Intermediate: How to assess pharmacokinetic properties (ADME) in preclinical models?

Methodological Answer:

  • Solubility: Use shake-flask method with PBS (pH 7.4) and logP calculation via HPLC .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • Blood-Brain Barrier (BBB) Penetration: Conduct parallel artificial membrane permeability assay (PAMPA-BBB) .

Advanced: What mechanistic studies elucidate the compound’s role in cellular signaling pathways?

Methodological Answer:

  • Western Blotting: Measure phosphorylation levels of downstream targets (e.g., ERK1/2 for GPCR pathways) .
  • Calcium Flux Assays: Use FLIPR Tetra system to monitor intracellular Ca2+ changes in HEK293 cells expressing target receptors .
  • siRNA Knockdown: Silence putative targets (e.g., 5-HT receptors) to confirm functional involvement in observed effects .

Intermediate: How to address low synthetic yields during piperazine sulfonation?

Methodological Answer:

  • Reagent Optimization: Replace ClSO3H with milder sulfonyl donors (e.g., sulfonic anhydrides) to reduce side reactions .
  • Solvent Selection: Use dichloromethane or THF to improve solubility of intermediates .
  • Temperature Control: Maintain reactions at 0–5°C during sulfonation to prevent decomposition .

Advanced: How to validate target engagement in vivo for neurological applications?

Methodological Answer:

  • PET/SPECT Imaging: Radiolabel the compound (e.g., with 11C) to track brain distribution in rodent models .
  • Behavioral Assays: Test efficacy in depression/anxiety models (e.g., forced swim test) with dose-response comparisons .
  • Cerebrospinal Fluid (CSF) Analysis: Quantify unbound compound levels post-administration to correlate exposure with effect .

Basic: What analytical techniques monitor stability under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .
  • HPLC-PDA: Detect degradation products (e.g., hydrolysis of carboxamide) .
  • Mass Spectrometry: Identify oxidative byproducts (e.g., sulfoxide formation) .

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